

Triphenyl Borate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Triphenyl borate*

Cat. No.: B123525

[Get Quote](#)

CAS Number: 1095-03-0

This technical guide provides an in-depth overview of **triphenyl borate**, a significant organoboron compound. It is tailored for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and applications.

Core Properties of Triphenyl Borate

Triphenyl borate is a white to light yellow crystalline solid. It is known for its sensitivity to moisture and heat, necessitating storage in a refrigerator under an inert atmosphere.

Physicochemical Data

The quantitative properties of **triphenyl borate** are summarized in the table below for easy reference and comparison.

Property	Value	Reference(s)
CAS Number	1095-03-0	[1] [2]
Molecular Formula	C ₁₈ H ₁₅ BO ₃	[1]
Molecular Weight	290.12 g/mol	[1]
Appearance	White to light yellow crystalline solid	[1] [2]
Melting Point	98-101 °C	[1] [2]
Boiling Point	158 °C @ 0.05 mmHg	[1]
Density (Predicted)	1.134 ± 0.06 g/cm ³	[1]
Solubility	Soluble in chloroform, methanol; Insoluble in water	[1]
Sensitivity	Moisture and heat sensitive	[1] [2]

Safety and Handling

Triphenyl borate is classified as a hazardous substance and requires careful handling.

Hazard Class	Description	Pictograms
Acute Toxicity	Toxic if swallowed, in contact with skin, or if inhaled.	GHS06 (Toxic)
Eye Damage	Causes serious eye damage.	GHS05 (Corrosion)
Flammability	Flammable solid.	

Always consult the Safety Data Sheet (SDS) before use. Personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory. Work should be conducted in a well-ventilated fume hood.

Experimental Protocols

Synthesis of Triphenyl Borate from Boric Acid and Phenol

A common and high-yield method for synthesizing **triphenyl borate** involves the reaction of boric acid with phenol. The following protocol is adapted from patent literature, aiming for a high conversion rate.^[3]

Materials:

- Boric Acid (24.7g, 0.4 mol)
- Phenol (188g, 2 mol)
- Toluene (75g)
- Synthesis apparatus with heating and distillation capabilities

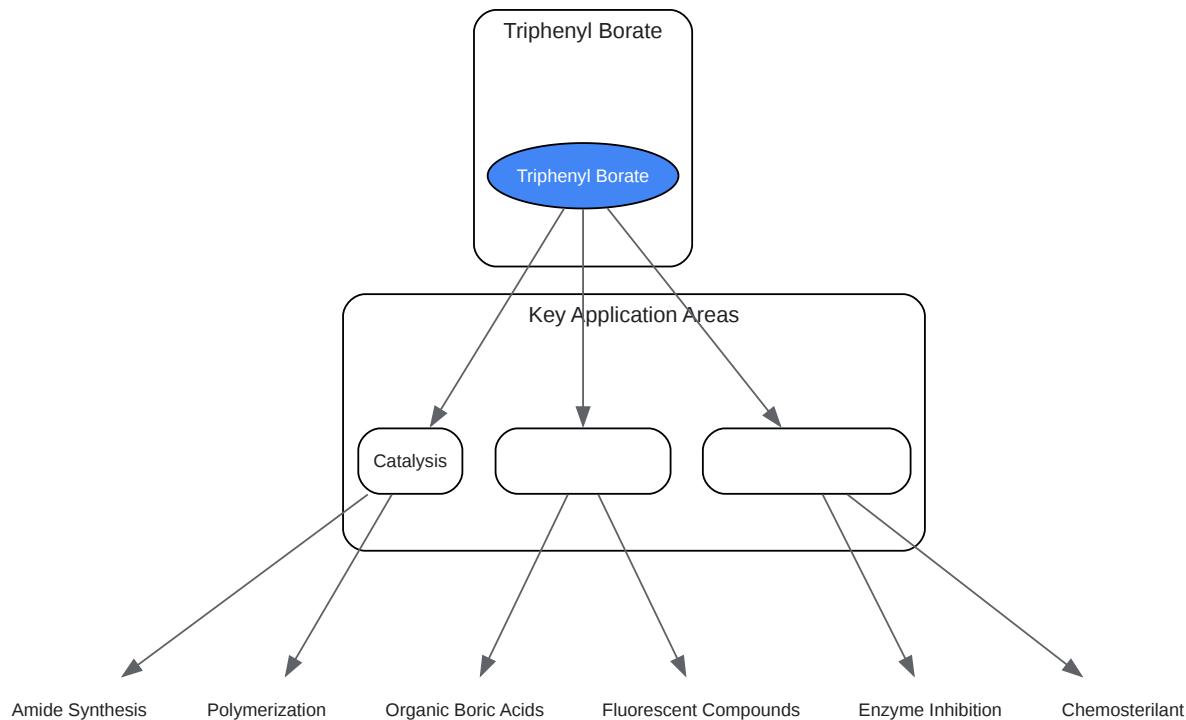
Procedure:

- Charge the synthesis reactor with boric acid, phenol, and toluene.
- Heat the mixture to 155°C.
- Initiate a programmed heating reaction over 5-6 hours, gradually increasing the temperature.
- The temperature program is as follows:
 - Hold at 155°C for 1 hour.
 - Increase to 165°C and hold for 1 hour.
 - Increase to 175°C and hold for 1 hour.
 - Increase to 185°C and hold for 1 hour.
 - Increase to 195°C and hold for 1-2 hours.

- During the reaction, water is produced and can be removed azeotropically with toluene to drive the reaction to completion.
- Upon completion, the crude **triphenyl borate** product is obtained and can be purified further if necessary.

This method has been reported to achieve a boric acid conversion rate of over 90%.[\[3\]](#)

Another documented method involves reacting phenol and a boron source (such as boric acid or boron oxide) in an inert, water-immiscible organic solvent like carbon tetrachloride at its boiling temperature for approximately one hour.[\[4\]](#)


Applications and Signaling Pathways

Triphenyl borate is a versatile compound with applications spanning catalysis, organic synthesis, and materials science.

Key Applications

- Catalysis: It serves as a catalyst in various organic reactions, including the polymerization of ethylene and the synthesis of amides from carboxylic acids and amines.[\[1\]](#)[\[5\]](#)
- Organic Synthesis: It is a crucial reagent for the synthesis of organic boric acids and boron-containing fluorescent compounds.[\[1\]](#)
- Biochemical Research: It has been used as a competitive inhibitor of urease and as a chemosterilant against certain insect species.

Below is a diagram illustrating the primary application areas of **Triphenyl Borate**.

[Click to download full resolution via product page](#)

Figure 1. Key application areas of **Triphenyl Borate**.

Catalytic Amidation Workflow

Triphenyl borate is an effective catalyst for the direct amidation of carboxylic acids and amines, a fundamental transformation in organic chemistry. This process offers significant advantages in terms of efficiency and safety.^[5] The general workflow for this catalytic process is outlined below.

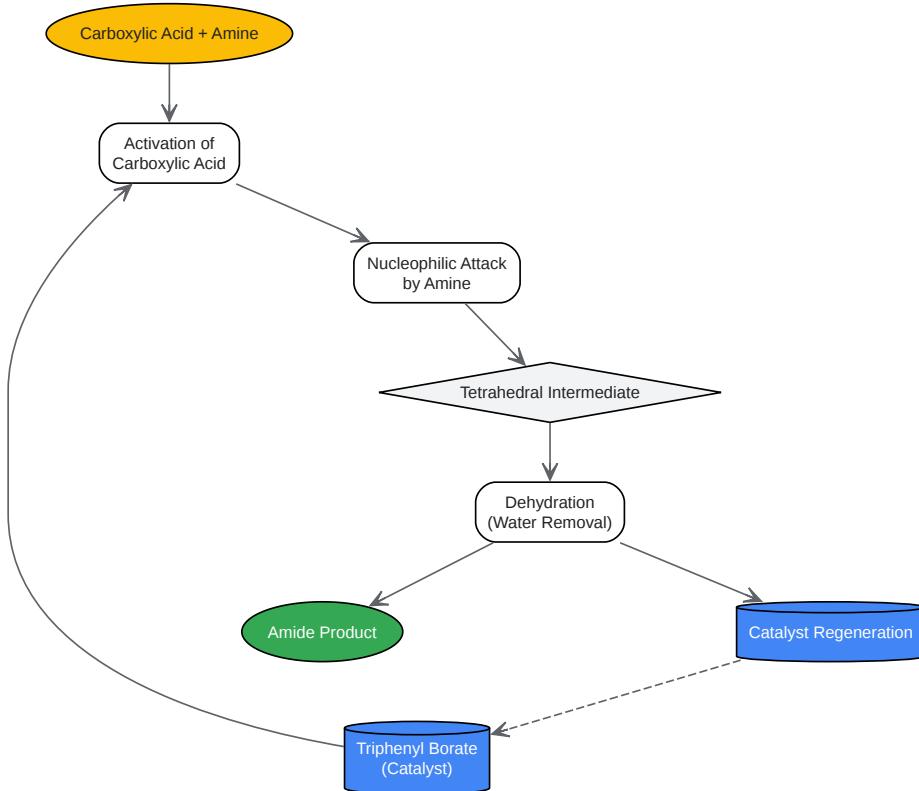

[Click to download full resolution via product page](#)

Figure 2. General workflow for **Triphenyl Borate** catalyzed amidation.

The proposed mechanism for boron-catalyzed direct amidation is complex, and recent studies suggest it may proceed through dimeric boron intermediates, which activate the carboxylic acid and coordinate the amine for nucleophilic attack.^[6] This catalytic cycle avoids the need for stoichiometric activating agents, representing a more atom-economical approach to amide bond formation.^[7]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Triphenyl borate | JSC Aviabor [jsc-aviabor.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. CN104530108A - Triphenyl borate synthesis method with high conversion rate - Google Patents [patents.google.com]
- 4. jcsp.org.pk [jcsp.org.pk]
- 5. researchgate.net [researchgate.net]
- 6. Mechanistic insights into boron-catalysed direct amidation reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. Borate-catalysed direct amidation reactions of coordinating substrates - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Triphenyl Borate: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b123525#triphenyl-borate-cas-number-and-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com